Doxapram
Description
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJYSQDBULQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022963 | |
| Record name | Doxapram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxapram | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |
| Record name | Doxapram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXAPRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxapram | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
309-29-5 | |
| Record name | Doxapram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxapram [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxapram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxapram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxapram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXAPRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxapram | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-219, MP: 123-124 °C /BENZOATE/ | |
| Record name | Doxapram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXAPRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Doxapram can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. Industrial production typically involves the preparation of this compound hydrochloride, which is then formulated into injectable solutions .
Chemical Reactions Analysis
Doxapram undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Ventilatory Failure in Chronic Obstructive Pulmonary Disease (COPD)
Doxapram is commonly used to manage ventilatory failure due to exacerbations of COPD. It has been shown to improve blood gas exchange by stimulating respiration, thereby addressing hypoxia and hypercapnia. A review of randomized trials indicated that this compound was marginally superior to placebo in preventing deterioration of blood gases, although newer techniques like non-invasive ventilation may offer better outcomes in some cases .
Apnea in Preterm Infants
In neonatology, this compound has been investigated for its effectiveness in treating apnea in preterm infants. A retrospective study found that 77% of infants treated with this compound avoided intubation, highlighting its potential as a non-invasive treatment option for apnea .
Postoperative Respiratory Stimulation
This compound is also used postoperatively to counteract respiratory depression caused by anesthetics. It can facilitate recovery from anesthesia by enhancing respiratory drive and improving oxygenation .
Pharmacological Studies
Recent studies have delved into the pharmacological profile of this compound, particularly its effects on specific ion channels involved in respiratory function. Research indicates that this compound is a potent inhibitor of TASK-1 and TASK-3 channels, which play a critical role in regulating ventilatory responses . The enantiomeric forms of this compound have also been studied, revealing that the (+)-enantiomer is significantly more effective as a respiratory stimulant compared to the racemic mixture .
Effects on Synaptic Transmission
Investigations into the effects of this compound on synaptic transmission have shown that it can transiently enhance excitatory junction potentials (EJPs) before causing a decrease in amplitude over prolonged exposure. This suggests a complex interaction with synaptic mechanisms that may influence its clinical applications .
Case Study: this compound in COPD Management
A clinical trial involving patients with acute exacerbations of COPD demonstrated that administration of this compound led to significant improvements in arterial blood gas levels within hours of treatment. The study highlighted the importance of timely intervention with this compound to prevent severe complications associated with respiratory failure .
Case Study: this compound for Apnea Treatment in Infants
In a cohort study assessing the use of this compound for apnea management in preterm infants, researchers noted high success rates in avoiding intubation among treated patients. This case study underscores the potential benefits of this compound as an alternative to invasive procedures in vulnerable populations .
Mechanism of Action
Doxapram exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory center in the brainstem. This stimulation leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing respiratory drive .
Comparison with Similar Compounds
ADRs in Neonates (this compound) :
- QT prolongation, hypokalemia, tachycardia, agitation, and reduced sleep-wake cycling .
- Overdosing risks due to slow steady-state achievement (≥8 hours) .
Monitoring : this compound requires plasma concentration monitoring in neonates (gas chromatography/UPLC-MS/MS) , whereas older agents lack standardized protocols.
Clinical Efficacy and Use Cases
A. Neonatal Apnea
- This compound : Reduces apnea frequency in 60–70% of methylxanthine-resistant cases . Precision dosing models integrate gestational age, postnatal age, and adverse effects (e.g., agitation, hypoxia) .
- Methylxanthines (Caffeine) : First-line due to wider therapeutic index but lack efficacy in severe cases .
B. Reversal of Opioid-Induced Respiratory Depression
- This compound: Partial reversal of buprenorphine-induced depression (naloxone-resistant) .
- Comparison: Ethamivan and nikethamide are less effective in opioid settings due to non-specific CNS activation .
C. Veterinary Use
- This compound: Diagnoses laryngeal paralysis in dogs by inducing vigorous respirations .
- Other Agents: No documented veterinary applications.
Limitations and Drug Interactions
Biological Activity
Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its effects.
This compound exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, this compound enhances neuronal excitability, leading to increased respiratory drive.
- Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of this compound enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .
- Inhibition of LPS Effects : this compound has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, this compound inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .
Pharmacodynamics and Respiratory Effects
This compound is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .
- Case Study : A study involving preterm neonates demonstrated that this compound significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .
- Pharmacokinetic Profile : this compound is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that this compound has a longer half-life compared to its metabolite, indicating sustained effects post-administration .
Summary Table of Biological Effects
| Biological Activity | Concentration | Observed Effect |
|---|---|---|
| Neuronal Excitation | 0.1 mM | Enhanced excitation in proprioceptive neurons |
| Over-excitation | 5 mM | Prolonged absolute refractory period |
| Inhibition of LPS effects | Variable | Blocked inflammatory responses in crayfish models |
| Respiratory Stimulation | Clinical Use | Reduced apnea in preterm neonates |
| Metabolite Activity | N/A | Potential contribution to respiratory effects |
Research Findings
- Proprioceptive Neurons : A study highlighted that this compound enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .
- Respiratory Neurons : this compound has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .
- Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .
Q & A
Q. What are the primary pharmacological mechanisms of doxapram in stimulating respiration, and how do these inform experimental design?
this compound acts as a respiratory stimulant by inhibiting TASK-1/TASK-3 potassium channels in the carotid bodies (peripheral chemoreceptors) and directly stimulating the central respiratory centers . Methodologically, studies should measure parameters like arterial oxygen saturation (SpO₂), PaCO₂, and respiratory rate pre- and post-administration to quantify efficacy. Experimental designs must account for baseline variability in respiratory patterns (e.g., apnea etiology: lung disease vs. central nervous system immaturity) using high-frequency (1 Hz) physiological monitoring .
Q. How can retrospective cohort studies optimize this compound research in neonatal apnea?
Retrospective analyses should stratify infants by gestational age, postnatal age, and FiO₂ requirements at therapy initiation, as these are key predictors of treatment success . Use multivariate regression to control for covariates like concurrent caffeine therapy, which may confound outcomes due to potential pharmacokinetic interactions . Ensure data granularity by integrating electronic health records with continuous SpO₂/FiO₂ ratios to evaluate hypoxemia trends .
Q. What are the limitations of current evidence on this compound's efficacy in preterm infants?
Existing studies are limited by single-center designs, small sample sizes, and heterogeneity in dosing protocols . Meta-analyses show no significant difference in extubation failure rates between this compound and placebo, but observational studies report improved apnea rates . To address this, future trials should adopt standardized definitions of "treatment success" (e.g., no intubation within 48 hours) and incorporate biomarkers like plasma this compound and keto-doxapram concentrations .
Advanced Research Questions
Q. How do pharmacokinetic (PK) interactions between this compound and caffeine affect dosing strategies in neonates?
Caffeine co-administration may alter this compound’s PK profile, necessitating population PK modeling to assess clearance and volume of distribution . Use opportunistic sampling to compare caffeine concentrations in infants receiving monotherapy vs. combination therapy. Nonlinear mixed-effects modeling (e.g., NONMEM) can identify covariates (e.g., gestational age, hepatic maturation) influencing drug-drug interactions .
Q. What methodological approaches resolve contradictions in clinical outcomes between randomized trials and observational studies?
Contradictions arise from differences in outcome definitions (e.g., "apnea resolution" vs. "avoidance of mechanical ventilation") and confounding factors like concomitant therapies . Apply causal inference methods (e.g., propensity score matching) to observational data to approximate randomized conditions. For trials, use adaptive designs with real-time PK/PD monitoring to adjust dosing based on individual responses .
Q. How can high-frequency physiological data improve precision dosing of this compound?
Second-to-second SpO₂ and FiO₂ data enable calculation of dynamic parameters like the SpO₂/FiO₂ ratio and cumulative oxygen deficit (area under the curve <89% SpO₂) . Machine learning algorithms can predict treatment failure using these parameters alongside gestational age and ventilation status (AUC: 0.83 for SpO₂/FiO₂ ratio ). Implement closed-loop systems to titrate this compound doses in real time .
Q. What are the methodological challenges in assessing this compound's long-term neurodevelopmental outcomes?
Long-term studies face attrition bias and confounding by comorbidities (e.g., intraventricular hemorrhage). Use propensity-adjusted Cox regression to isolate this compound’s effect. Incorporate neuroimaging biomarkers (e.g., MRI-based white matter injury scores) and standardized developmental assessments (Bayley Scales) at 18–24 months .
Methodological and Analytical Considerations
Q. How should researchers address this compound's analeptic effects in trial designs?
this compound’s nonspecific CNS stimulation (e.g., agitation, hypertension) complicates outcome interpretation . Use double-blinded, placebo-controlled designs with predefined safety stopping rules (e.g., systolic BP >140 mmHg). Quantify adverse events via continuous arterial pressure monitoring and validated agitation scales .
Q. What statistical methods are optimal for analyzing this compound's time-dependent pharmacodynamics?
Group high-frequency data into hourly bins and apply mixed-effects models to compare pre- and post-doxapram periods . For longitudinal analysis, use segmented regression to identify inflection points in SpO₂ trends. Adjust for autocorrelation in repeated measures using generalized estimating equations (GEE) .
Q. How can researchers leverage historical controls in this compound trials for rare neonatal conditions?
Synthetic control arms, generated from historical datasets with matching covariates (e.g., gestational age, FiO₂), reduce recruitment challenges. Validate comparability using balance diagnostics (standardized mean differences <0.1) and sensitivity analyses .
Emerging Research Directions
Q. What novel applications of this compound are supported by preclinical electrophysiological data?
In silico models show this compound’s TASK-1 inhibition prolongs atrial action potential duration, suggesting potential antiarrhythmic effects in atrial fibrillation . Validate this using patch-clamp studies on human atrial cardiomyocytes and phase II trials with Holter monitoring .
Q. How can multi-omics approaches elucidate this compound's off-target effects?
Proteomic profiling (e.g., mass spectrometry) of plasma from treated infants may identify biomarkers of adverse effects (e.g., catecholamine surge). Integrate with metabolomics to map pathways linking this compound to hypertension or seizures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
